![molecular formula C6H4ClFS B3337272 4-Chloro-3-fluorobenzenethiol CAS No. 60811-22-5](/img/structure/B3337272.png)
4-Chloro-3-fluorobenzenethiol
Overview
Description
4-Chloro-3-fluorobenzenethiol, also known as 3-chloro-4-fluorophenyl hydrosulfide, is a chemical compound with the molecular formula C6H4ClFS . It has a molecular weight of 162.61 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorobenzenethiol consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a thiol group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 3-chloro-4-fluorophenyl hydrosulfide .Physical And Chemical Properties Analysis
4-Chloro-3-fluorobenzenethiol is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Gas Chromatography
“4-chloro-3-fluorobenzene-1-thiol” can be used in Gas Chromatography . It has been used in the separation and quantitative analysis of all components in a mixture of benzene, monochlorobenzene, 1-chloro-4-fluorobenzene, 1-chloro-3-fluorobenzene and 1-chloro-2-fluoro-benzene .
Medicine and Liquid Crystal Intermediates
This compound is used as medicine and liquid crystal intermediates . However, the specific applications in these fields are not detailed in the source.
Synthesis of Biologically Active Quinoxalines
“4-chloro-3-fluorobenzene-1-thiol” can be used in the synthesis of biologically active quinoxalines . Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Component in Drugs
Quinoxaline derivatives, which can be synthesized using “4-chloro-3-fluorobenzene-1-thiol”, have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Research in Green Chemistry
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Thermophysical Property Data Collection
Although not directly mentioned in the source, compounds like “4-chloro-3-fluorobenzene-1-thiol” can be part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Safety and Hazards
4-Chloro-3-fluorobenzenethiol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
4-Chloro-3-fluorobenzene-1-thiol, being an aromatic thiol, is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then loses a halide anion, resulting in the substitution of the halide with the nucleophile .
Biochemical Pathways
Given its potential to undergo nucleophilic aromatic substitution, it could potentially affect pathways involving aryl halides .
Result of Action
Its potential to undergo nucleophilic aromatic substitution suggests that it could modify the structure of target molecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-chloro-3-fluorobenzene-1-thiol. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the pH of the environment and the nature of the nucleophile .
properties
IUPAC Name |
4-chloro-3-fluorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYGLGITHRVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483465 | |
Record name | 4-Chloro-3-fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzenethiol | |
CAS RN |
60811-22-5 | |
Record name | 4-Chloro-3-fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-fluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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